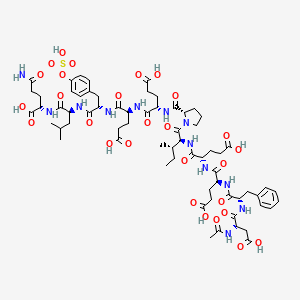
2-Amino-3,5,6-trifluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3,5,6-trifluorobenzoic acid is a trifluorinated analogue of benzoic acid . It has a molecular formula of C7H4F3NO2 and an average mass of 191.107 Da . It is a very useful synthetic intermediate that is commonly used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of 2-Amino-3,5,6-trifluorobenzoic acid consists of a benzene ring substituted with three fluorine atoms, one amino group, and one carboxylic acid group .Physical And Chemical Properties Analysis
2-Amino-3,5,6-trifluorobenzoic acid is a solid powder at ambient temperature . It has a boiling point of 175-180°C .Aplicaciones Científicas De Investigación
Continuous Flow Synthesis of Trifluorobenzoic Acid
A study details a microflow process for synthesizing 2,4,5-trifluorobenzoic acid, highlighting its importance in pharmaceuticals and materials science. This method involves Grignard exchange reactions and carboxylation with CO2, offering high yields and purity under atmospheric pressure, demonstrating the efficiency of microreactor systems in producing trifluorobenzoic acid derivatives (Deng et al., 2015).
Decarboxylation for Sitagliptin Phosphate Synthesis
Copper-catalyzed decarboxylation of 2,4,5-trifluorobenzoic acid in NH3-enriched high-temperature liquid water (HTLW) has been explored as a method to produce 1,2,4-trifluorobenzene, a key raw material for synthesizing sitagliptin phosphate, a diabetes medication. This environmentally friendly approach offers an efficient alternative to traditional synthesis, with copper catalysts showing superior performance (Fu et al., 2016).
Analytical and Material Science Applications
MALDI-MS Glycan Analysis
2-Aminobenzoic acid (2-AA) has been used in a novel approach for labeling N-glycans on a MALDI target through nonreductive amination, simultaneously functioning as a matrix. This method simplifies glycan profiles and increases mass spectrometric sensitivity, offering a streamlined protocol for glycan analysis with minimal sample preparation and loss, applicable in glycomics and biotherapeutic monoclonal antibody evaluation (Hronowski et al., 2020).
Chlorination and Crystal Structure
The synthesis of 3-chloro-2,4,5-trifluorobenzoic acid through the chlorination of 3-amino-2,4,5-trifluorobenzoic acid has been documented, including its crystal structure analysis. This research provides insights into the molecular arrangement and potential applications in materials science (Quan & Sun, 2012).
Safety And Hazards
Propiedades
IUPAC Name |
2-amino-3,5,6-trifluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1H,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLTYMNXVLKLAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(=O)O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5,6-trifluorobenzoic acid | |
CAS RN |
153704-09-7 |
Source


|
| Record name | 2-amino-3,5,6-trifluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











